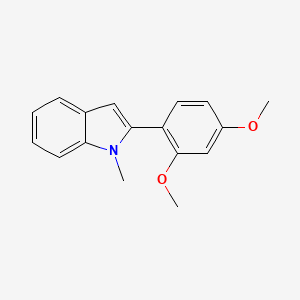

2-(2,4-Dimethoxyphenyl)-1-methylindole

Description

2-(2,4-Dimethoxyphenyl)-1-methylindole is a substituted indole derivative characterized by a 1-methylindole core functionalized with a 2,4-dimethoxyphenyl group at the second position. Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol. The compound was synthesized via acid-catalyzed condensation, where p-toluenesulfonic acid facilitated the reaction in dichloromethane, followed by extraction and purification .

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)-1-methylindole |

InChI |

InChI=1S/C17H17NO2/c1-18-15-7-5-4-6-12(15)10-16(18)14-9-8-13(19-2)11-17(14)20-3/h4-11H,1-3H3 |

InChI Key |

NUPMWOFXOYAYJU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-1-methylindole typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate indole derivative under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where 2,4-dimethoxybenzaldehyde is reacted with an indole derivative in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of 2-(2,4-dimethoxyphenyl)-1-methylindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-1-methylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-1-methylindole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Analytical Data :

- Elemental Analysis : Calculated (C: 77.96%, H: 5.45%, N: 5.05%) vs. Found (C: 78.15%, H: 5.27%, N: 4.96%) .

- Mass Spectrometry (MS) : A strong molecular ion peak at m/z 277 (M⁺, 100% abundance) confirms the molecular formula .

- ¹³C NMR : Distinct signals at 123.53 ppm (aromatic carbons), 149.59 ppm, and 149.87 ppm (oxygenated carbons from methoxy groups) .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2,4-dimethoxyphenyl)-1-methylindole becomes evident when compared to analogs from recent patents and synthetic studies. Below is a detailed analysis:

Structural Analogs in Recent Patents (2023)

| Compound Name | Molecular Formula | Key Substituents | Structural Features |

|---|---|---|---|

| 2-(2,4-Dimethoxyphenyl)-1-methylindole (Target) | C₁₈H₁₅NO₂ | 1-methylindole, 2,4-dimethoxyphenyl | Monocyclic indole core |

| 2-(2,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | C₂₀H₂₁N₅O₃ | Piperazine, pyrido-pyrimidinone | Fused bicyclic system with basic piperazine |

| 2-(3,4-Dimethoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-quinolizin-4-one | C₂₂H₂₆N₄O₃ | 3,4-dimethoxyphenyl, chiral methylpiperazine | Quinolizinone scaffold with stereochemistry |

Key Observations :

Core Structure: The target compound’s monocyclic indole contrasts with fused bicyclic systems (e.g., pyrido-pyrimidinone, quinolizinone) in patent analogs.

Substituent Positioning: The 2,4-dimethoxyphenyl group in the target differs from the 3,4-dimethoxyphenyl group in the quinolizinone analog. This positional variance may alter steric interactions and solubility profiles .

Functional Groups: Patent compounds incorporate piperazine or methylpiperazine moieties, which are protonatable at physiological pH, suggesting improved water solubility compared to the non-basic target compound .

Research Findings and Implications

- Electronic Effects : The electron-donating methoxy groups in the target compound stabilize the aromatic system, as evidenced by upfield-shifted ¹³C NMR signals (149.59–149.87 ppm) . This contrasts with electron-withdrawing carbonyl groups in patent analogs, which could polarize the π-system.

- Biological Potential: While the target compound lacks explicit biological data, patent analogs with piperazine groups are structurally reminiscent of kinase inhibitors (e.g., GSK-3β inhibitors), suggesting possible therapeutic applications .

Biological Activity

2-(2,4-Dimethoxyphenyl)-1-methylindole is a synthetic compound belonging to the indole family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound features a unique structure with a 2,4-dimethoxyphenyl group and a methyl group attached to the nitrogen atom of the indole ring. Research has highlighted its diverse biological activities, including antimicrobial and anticancer properties.

The synthesis of 2-(2,4-Dimethoxyphenyl)-1-methylindole typically involves the reaction between 2,4-dimethoxybenzaldehyde and an appropriate indole derivative. A common method employed is the palladium-catalyzed Heck reaction , where these components react in the presence of a palladium catalyst and a base under optimized conditions. This method enhances efficiency and yield, with purification techniques such as recrystallization and chromatography ensuring high purity of the final product.

Antimicrobial Properties

Research indicates that 2-(2,4-Dimethoxyphenyl)-1-methylindole exhibits significant antimicrobial activity. It has been shown to interact with various microbial targets, potentially inhibiting their growth through enzyme inhibition or disruption of cellular processes. This property makes it a candidate for further exploration in therapeutic applications against infections.

Anticancer Properties

The compound has also been studied for its anticancer potential. It appears to modulate specific molecular targets involved in cancer progression. Studies suggest that it may inhibit enzymes associated with cell proliferation and induce apoptosis in cancer cells. For example, it has been reported to influence pathways related to tumor growth and metastasis by inhibiting certain kinases or transcription factors involved in these processes.

The mechanism by which 2-(2,4-Dimethoxyphenyl)-1-methylindole exerts its biological effects often involves binding to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects such as:

- Inhibition of cell proliferation : The compound may inhibit enzymes that promote cell division.

- Induction of apoptosis : It can activate pathways that lead to programmed cell death in cancer cells.

- Anti-inflammatory effects : By inhibiting pro-inflammatory enzymes, it may reduce inflammation-related processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-(2,4-Dimethoxyphenyl)-1-methylindole, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(2,4-Dimethoxyphenyl)-1H-indole | Lacks methyl group at nitrogen | Similar core structure but different reactivity |

| 2-(2,4-Dimethoxyphenyl)-1-ethylindole | Ethyl group instead of methyl | Alters lipophilicity and potential biological activity |

| 2-(2,4-Dimethoxyphenyl)-1-benzylindole | Benzyl group at nitrogen | May exhibit different binding affinities due to sterics |

The distinct combination of substituents in 2-(2,4-Dimethoxyphenyl)-1-methylindole contributes to its unique chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of 2-(2,4-Dimethoxyphenyl)-1-methylindole on various human cancer cell lines. Results indicated significant inhibition of cell viability in a dose-dependent manner.

- Antimicrobial Efficacy : Another research project assessed the antimicrobial properties against several bacterial strains. The findings demonstrated effective inhibition at low concentrations.

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound interferes with key signaling pathways involved in cell survival and proliferation.

These studies underscore the potential therapeutic applications of 2-(2,4-Dimethoxyphenyl)-1-methylindole in treating infections and cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.